2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide
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Description
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Docking
A study detailed the synthesis of compounds related to N-(4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, focusing on their inhibition potential against various enzymes. The process involved multiple steps, starting from 4-methoxybenzenesulfonyl chloride, leading to the final compounds. These were evaluated for their activity against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. One compound, in particular, showed good activity against all three enzymes, indicating the potential for further exploration in related therapeutic areas (Virk et al., 2018).
Antibacterial Activity
Another study focused on synthesizing N-substituted acetamide derivatives bearing a piperidine moiety. These derivatives were evaluated for their antibacterial potentials against a range of bacterial strains. The research suggested that some compounds demonstrated promising antibacterial activity, highlighting their potential as leads for the development of new antibacterial agents (Iqbal et al., 2017).
Enzyme Inhibitory Activities
Further research into N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives revealed their synthesis and evaluation against AChE, BChE, and lipoxygenase (LOX) enzymes. These studies found that most synthesized compounds displayed significant activity, especially against AChE and BChE, with some showing inactivity towards LOX enzymes. This indicates their potential application in managing conditions associated with these enzymes (Khalid et al., 2014).
Pharmacological Properties
Research on benzamide derivatives, including compounds with structural similarities to N-(4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, explored their role as selective serotonin 4 receptor agonists. These studies have implications for gastrointestinal motility, suggesting a potential therapeutic application in digestive health (Sonda et al., 2004).
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-18-12-10-16(11-13-18)21-20(23)15-17-7-5-6-14-22(17)27(24,25)19-8-3-2-4-9-19/h2-4,8-13,17H,5-7,14-15H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXUHTGMTBGITK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.